molecular formula C8H4F3NS3 B6323045 5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione CAS No. 155559-73-2

5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione

Cat. No. B6323045
CAS RN: 155559-73-2
M. Wt: 267.3 g/mol
InChI Key: MJOBBEOHGJOSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione (5-TFT) is a novel, non-steroidal, small molecule compound that has been studied for its potential applications in scientific research. 5-TFT has been extensively studied for its ability to modulate protein-protein interactions, which makes it a promising drug candidate for treating a variety of diseases. 5-TFT has a unique structure and is a member of the benzothiazolethione family of compounds. It is a trifluoromethylthio derivative of the parent compound 2(3H)-benzothiazolethione.

Mechanism of Action

The exact mechanism of action of 5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione is not fully understood. However, it is believed that this compound acts as an inhibitor of protein-protein interactions by binding to certain amino acid residues in proteins. This binding is thought to prevent the formation of protein complexes, which can lead to the inhibition of certain cellular processes.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In particular, this compound has been studied for its ability to modulate protein-protein interactions, which can lead to the inhibition of certain cell processes. This compound has also been studied for its potential anti-inflammatory and antibacterial properties. In addition, this compound has been studied for its potential to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The use of 5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione in laboratory experiments has several advantages. First, this compound is a relatively small molecule, making it easy to synthesize and store. Second, this compound is non-toxic and has a low potential for side effects. Finally, this compound has a unique structure and is a member of the benzothiazolethione family of compounds, making it a promising drug candidate for treating a variety of diseases.
However, there are some limitations to the use of this compound in laboratory experiments. First, the exact mechanism of action of this compound is not fully understood, which can make it difficult to predict the effects of this compound on certain biological systems. Second, this compound is relatively new and has not been extensively studied, which can make it difficult to determine the potential side effects of this compound.

Future Directions

Given the potential of 5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione, there are a number of future directions for research. First, more research is needed to better understand the exact mechanism of action of this compound and its potential effects on different biological systems. Second, additional studies are needed to determine the potential side effects of this compound and to assess its safety and efficacy in clinical trials. Third, further research is needed to explore the potential applications of this compound in treating a variety of diseases. Finally, additional studies are needed to optimize the synthesis of this compound and to develop novel methods for its production.

Synthesis Methods

The synthesis of 5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione is relatively straightforward and can be achieved through a number of different methods. The most common method is a two-step process involving the reaction of trifluoromethanesulfonyl chloride with 2(3H)-benzothiazolethione in the presence of a base. This reaction results in the formation of this compound and trifluoromethanesulfonic acid as byproducts. Other methods, such as the use of anhydrous hydrogen fluoride, can also be used to synthesize this compound.

Scientific Research Applications

5-[(Trifluoromethyl)thio]-2(3H)-benzothiazolethione has been studied for its potential applications in scientific research. In particular, this compound has been studied for its ability to modulate protein-protein interactions. This makes it a promising drug candidate for treating a variety of diseases, including cancer, inflammation, and autoimmune disorders. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain bacteria.

properties

IUPAC Name

5-(trifluoromethylsulfanyl)-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS3/c9-8(10,11)15-4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOBBEOHGJOSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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